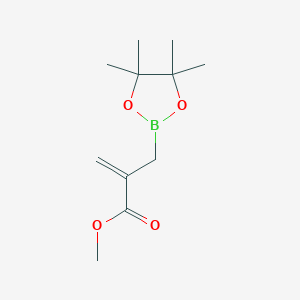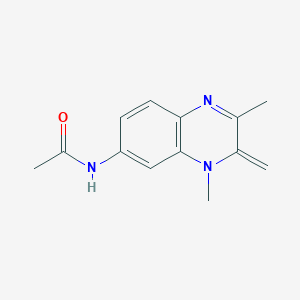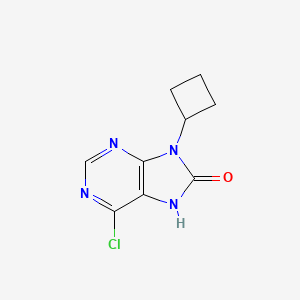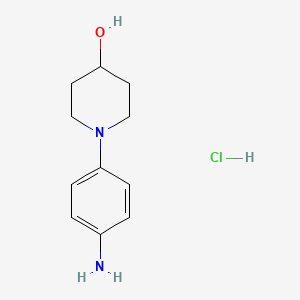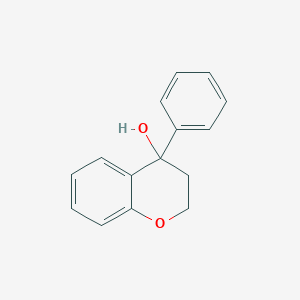![molecular formula C12H12N4O B11879580 [1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)- CAS No. 60437-70-9](/img/structure/B11879580.png)
[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 2-methyl-1-(methylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one is a heterocyclic compound that belongs to the class of triazoloisoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1H-isoquinolin-5-one with methylamine and a suitable triazole-forming reagent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or triazole derivatives.
Substitution: Formation of substituted triazoloisoquinolines with various functional groups.
科学研究应用
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules and heterocyclic compounds.
作用机制
The mechanism of action of 2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, forming hydrogen bonds and other interactions that modulate the protein’s activity .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Triazolo[4,3-b]tetrazine: Known for its use in materials science and energetic materials.
Uniqueness
2-Methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one is unique due to its specific triazoloisoquinoline structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
60437-70-9 |
|---|---|
分子式 |
C12H12N4O |
分子量 |
228.25 g/mol |
IUPAC 名称 |
2-methyl-1-(methylamino)-[1,2,4]triazolo[1,5-b]isoquinolin-5-one |
InChI |
InChI=1S/C12H12N4O/c1-8-14-16-11(15(8)13-2)7-9-5-3-4-6-10(9)12(16)17/h3-7,13H,1-2H3 |
InChI 键 |
RNABWAZMTUJJGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(=CC3=CC=CC=C3C2=O)N1NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11879498.png)
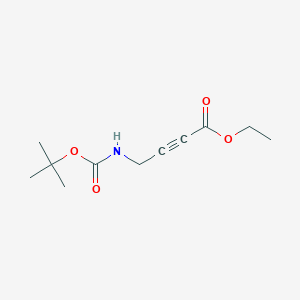
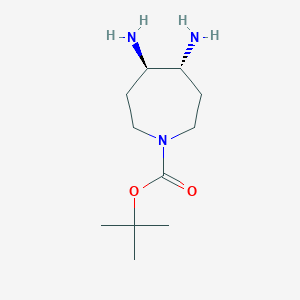

![Chloro(((1S,2S,4R)-3,3-dimethylbicyclo[2.2.1]heptan-2-yl)methyl)dimethylsilane](/img/structure/B11879524.png)
